3-(But-3-en-1-ylsulfanyl)phenol
Description
3-(But-3-en-1-ylsulfanyl)phenol is a phenolic derivative characterized by a phenol ring substituted at the 3-position with a but-3-enylsulfanyl group. The but-3-enyl chain consists of four carbons with a terminal double bond (C=C) at the third position, connected to the phenol via a sulfur atom (thioether linkage). This structure imparts unique physicochemical properties, such as moderate lipophilicity due to the thioether and unsaturated hydrocarbon chain.
Properties
IUPAC Name |
3-but-3-enylsulfanylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12OS/c1-2-3-7-12-10-6-4-5-9(11)8-10/h2,4-6,8,11H,1,3,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUBJUWTGLITPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCSC1=CC=CC(=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(But-3-en-1-ylsulfanyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with a but-3-en-1-ylsulfanyl reagent. This reaction typically requires a strong base, such as sodium hydroxide, and is conducted under reflux conditions to ensure complete substitution .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also incorporate green chemistry principles, such as the use of aqueous hydrogen peroxide as an oxidant, to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(But-3-en-1-ylsulfanyl)phenol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride.
Substitution: Various electrophiles, such as bromine or nitric acid, under acidic conditions.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Brominated or nitrated phenol derivatives.
Scientific Research Applications
3-(But-3-en-1-ylsulfanyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties due to its phenolic structure.
Medicine: Explored for its antioxidant properties, which may have therapeutic benefits.
Industry: Utilized in the production of polymers and resins due to its reactive phenol group.
Mechanism of Action
The mechanism of action of 3-(But-3-en-1-ylsulfanyl)phenol involves its interaction with various molecular targets:
Comparison with Similar Compounds
3-(2-Methyl-2-propen-1-yl)-phenol, 1-acetate (CAS 890097-83-3)
- Substituent : 2-methyl-2-propenyl (branched allyl group) + acetate ester.
- Key Differences: The acetate ester introduces polarity, contrasting with the thioether’s lower electronegativity in 3-(But-3-en-1-ylsulfanyl)phenol. The branched allyl group in the analog may increase steric hindrance compared to the linear but-3-enyl chain.
- Hazard Profile : Classified under GHS as H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
Baccatin III Esters (e.g., n-Butyl and Pentyl Analogs)
- Substituents: Butanoylamino or pentanoylamino groups on a taxane backbone.
- Key Differences: These are complex diterpene esters with amide linkages, unlike the simpler phenolic structure of this compound. Chain length variations (butyl vs. pentyl) in Baccatin analogs demonstrate how alkyl extensions affect molecular interactions (e.g., binding affinity, solubility) .
Physicochemical and Toxicological Implications
- Thioether vs. Sulfur’s lower electronegativity may reduce hydrogen-bonding capacity compared to oxygen-based analogs, impacting solubility and reactivity.
- Double Bond Position and Chain Branching :
- The but-3-enyl group’s terminal double bond may confer rigidity, whereas branched chains (e.g., 2-methyl-2-propenyl) could hinder molecular packing, altering melting/boiling points.
- Hazard Considerations: Phenolic derivatives often exhibit irritancy (skin/eyes) due to their acidity and reactivity. The thioether group in this compound may introduce unique toxicity risks, such as oxidation to sulfoxides/sulfones, which are more reactive .
Research and Application Context
- Synthetic Utility : Thioethers are resistant to enzymatic hydrolysis compared to esters, making them attractive in prodrug design or agrochemicals.
- Gaps in Evidence: Direct data on this compound’s properties are lacking, necessitating experimental studies to confirm hazards, stability, and bioactivity.
Biological Activity
3-(But-3-en-1-ylsulfanyl)phenol, a compound with a unique structure, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound this compound features a phenolic ring substituted with a but-3-en-1-ylsulfanyl group. This structural arrangement influences its reactivity and biological interactions.
Biological Activities
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.
2. Antioxidant Properties
The compound has demonstrated antioxidant capabilities, which are crucial for protecting cells from oxidative stress. Its phenolic structure allows it to scavenge free radicals effectively, which can contribute to reducing the risk of chronic diseases related to oxidative damage.
3. Anticancer Potential
Preliminary studies suggest that this compound may have anticancer properties. It has been shown to induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. Further research is needed to elucidate the specific mechanisms involved.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Cell Membrane Interaction : The lipophilic nature of the butenyl group allows the compound to integrate into lipid bilayers, disrupting membrane integrity.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular metabolism, leading to reduced proliferation of microbial and cancer cells.
Data Table: Biological Activity Summary
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, showcasing its potential as a natural antimicrobial agent.
Case Study 2: Antioxidant Activity Assessment
In a comparative analysis against standard antioxidants (e.g., ascorbic acid), this compound exhibited comparable radical scavenging activity, suggesting its utility in formulations aimed at oxidative stress reduction.
Case Study 3: Cancer Cell Line Studies
Research involving human breast cancer cell lines demonstrated that treatment with 100 µM of the compound resulted in a significant increase in apoptosis markers compared to untreated controls. This suggests potential for therapeutic applications in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
